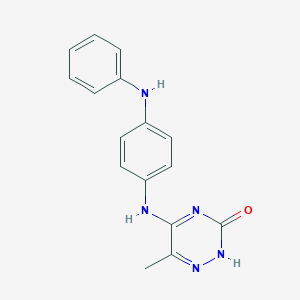
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, also known as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Wirkmechanismus
Bromoxynil works by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, which ultimately leads to the death of the plant. The herbicide is selective in its action, targeting broadleaf weeds while leaving grasses unharmed.
Biochemical and Physiological Effects:
Bromoxynil can have toxic effects on non-target organisms, including mammals, birds, and aquatic life. Studies have shown that exposure to the herbicide can cause oxidative stress and damage to cell membranes, leading to cellular dysfunction and death. It can also affect the reproductive and immune systems of animals.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoxynil is a useful tool for studying plant physiology and herbicide resistance mechanisms. Its selectivity allows for the targeted control of broadleaf weeds, making it a valuable tool in crop management. However, its toxicity to non-target organisms limits its use in field experiments, and caution must be taken when handling and disposing of the herbicide.
Zukünftige Richtungen
There is ongoing research into the development of new herbicides that are more effective and less toxic than 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid. Scientists are also investigating the potential of using natural products as alternatives to synthetic herbicides. Additionally, there is a need for further research into the long-term effects of 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid on the environment and non-target organisms.
Conclusion:
In conclusion, 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, or 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, is a widely used herbicide that has been extensively studied for its efficacy and potential impact on the environment. While it is a useful tool for crop management, caution must be taken to minimize its impact on non-target organisms. Ongoing research into the development of new herbicides and the long-term effects of 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid will continue to inform agricultural practices and environmental policy.
Synthesemethoden
Bromoxynil can be synthesized by reacting 2-bromo-4-tert-butylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, which is then purified and formulated into a herbicide product.
Wissenschaftliche Forschungsanwendungen
Bromoxynil has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy in controlling weeds and its potential effects on non-target organisms. Researchers have also investigated the impact of 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid on soil health and microbial communities.
Eigenschaften
Produktname |
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid |
|---|---|
Molekularformel |
C14H19BrO3 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
4-(2-bromo-4-tert-butylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H19BrO3/c1-14(2,3)10-6-7-12(11(15)9-10)18-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
QEUVMYYGJHGZKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)Br |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)

![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)


![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)
![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)